Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of cyclopenta, thieno, pyrimidin, and thiophene rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate involves multiple steps, starting with the preparation of the core cyclopenta[4,5]thieno[2,3-D]pyrimidin structureThe final step involves the esterification of the thiophene carboxylate group with ethyl alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The process includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for research and application .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate
- Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-4-(4-tert-butylphenyl)-3-thiophenecarboxylate
Uniqueness
Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H25N3O4S3 |
---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
ethyl 2-[[2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C27H25N3O4S3/c1-3-13-30-25(32)22-17-11-8-12-19(17)36-24(22)29-27(30)35-15-21(31)28-23-18(26(33)34-4-2)14-20(37-23)16-9-6-5-7-10-16/h3,5-7,9-10,14H,1,4,8,11-13,15H2,2H3,(H,28,31) |
InChI Key |
NUQMKHAXOROTPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3CC=C |
Origin of Product |
United States |
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